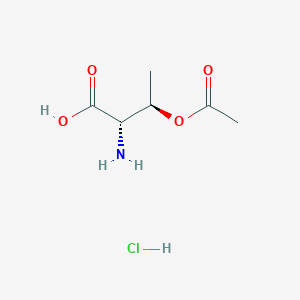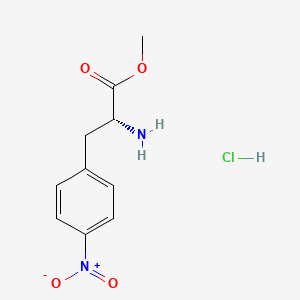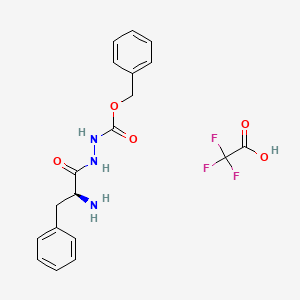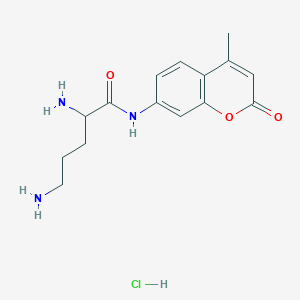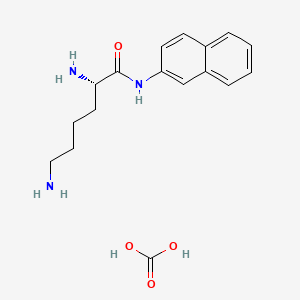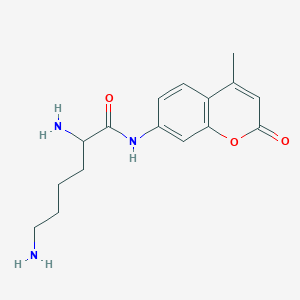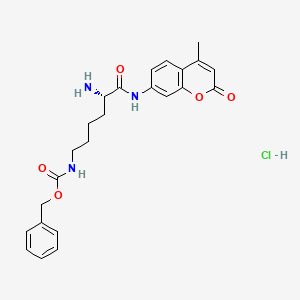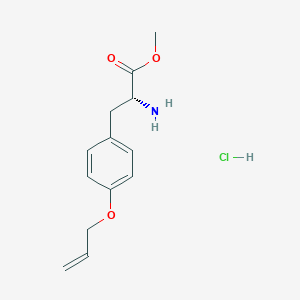
H-D-Tyr(all)-ome hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-Tyr(all)-ome HCl, commonly referred to as 3-hydroxy-4-methoxy-benzaldehyde, is a small molecule that is used in a variety of scientific research applications. It is a highly versatile compound that has been used in a variety of biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
High-Content Screening in Toxicology
High-content screening (HCS) combines automated microscopy and quantitative image analysis to address biological questions in academia and the pharmaceutical industry. It's used for studying compound toxicity mechanisms, with applications in developmental toxicity, genotoxicity, and other areas. HCS employs new models like induced pluripotent stem cells and three-dimensional cell models, highlighting its potential for dissecting biological processes and drug development (Shuaizhang Li & M. Xia, 2019).
Quantitative NMR for Natural Products Analysis
Quantitative ^1H NMR (qHNMR) has emerged as a principal analytical method for the selective recognition and quantitative determination of metabolites in complex biological matrices. This technique is highly suitable for analyzing single natural products in plant extracts, dietary materials, and different metabolic stages of organisms, offering a direct route to ascertain compound concentrations and purities (G. Pauli, B. Jaki, & D. Lankin, 2005).
Hydroxycinnamic Acids: Structure-Activity Relationships
Studies on hydroxycinnamic acids (HCAs) and their antioxidant activities have emphasized the importance of structural features in determining biological activity. Modifications to the aromatic ring and carboxylic function significantly influence antioxidant effectiveness, with implications for managing oxidative stress-related diseases. Such insights could guide the optimization of compounds for therapeutic use (N. Razzaghi-Asl et al., 2013).
Laccase and Tyrosinase Biosensors for Determining Hydroxycinnamic Acids
Enzymatic biosensors using laccase and tyrosinase offer a promising, low-cost technology for the direct monitoring of hydroxycinnamic acids in various samples. These biosensors are crucial for quantifying biologically important phenolic compounds, demonstrating the intersection of biochemistry and technology in advancing analytical methodologies (Alexandra Virginia Bounegru & C. Apetrei, 2021).
Eigenschaften
IUPAC Name |
methyl (2R)-2-amino-3-(4-prop-2-enoxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2;/h3-7,12H,1,8-9,14H2,2H3;1H/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTKDRSTELCRPC-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Tyr(all)-ome hcl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

